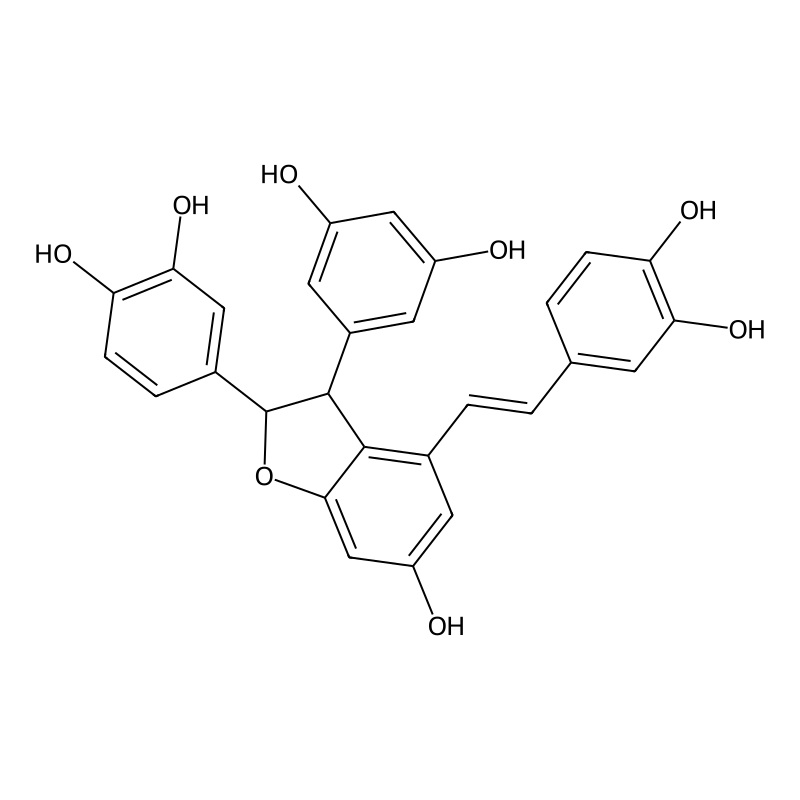

Scirpusin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Scirpusin B is a polyphenolic compound belonging to the stilbenoid class, specifically classified as a resveratrol oligomer. It is a naturally occurring dimer of piceatannol, which itself is an analog of resveratrol. Like other resveratrol oligomers, Scirpusin B is investigated for a range of biological activities, including antioxidant and enzyme-inhibiting properties. Its value in a research or procurement context is defined by specific, quantifiable performance differences compared to its monomeric precursors and other related stilbenoids.

References

- [1] Yao, C. S., Lin, M., & Wang, L. (2019). Resveratrol Oligomers for the Prevention and Treatment of Cancers. Oxidative medicine and cellular longevity, 2019, 6378601.

- [2] Shen, T., Wang, X. N., & Lou, H. X. (2009). Natural stilbenes: an overview. Natural product reports, 26(7), 916–935.

- [3] Sano, S., Sugiyama, K., Ito, T., Katano, Y., & Ishihata, A. (2011). Identification of the strong vasorelaxing substance scirpusin B, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds. Journal of agricultural and food chemistry, 59(11), 6209–6213.

- [7] Powell, R. G., Bajaj, R., & McLaughlin, J. L. (1987). Bioactive stilbenes of Scirpus maritimus. Journal of natural products, 50(2), 293–296.

- [16] Sano, S., Sugiyama, K., Ito, T., Katano, Y., & Ishihata, A. (2011). Identification of the strong vasorelaxing substance scirpusin B, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds. Journal of agricultural and food chemistry, 59(11), 6209–6213.

Direct substitution of Scirpusin B with its monomeric precursors, piceatannol or the more common resveratrol, is inadvisable for achieving reproducible, high-potency results. The specific dihydrobenzofuran linkage that dimerizes two piceatannol units creates a structurally distinct molecule with a significantly different conformation and surface chemistry. This structural difference directly translates to quantifiable changes in biological target affinity, such as a four-fold increase in acetylcholinesterase inhibition compared to piceatannol. Using the less potent, structurally simpler monomers or a crude plant extract with variable oligomer content will fail to replicate the specific activity profile of the purified dimer, leading to compromised data integrity and lower efficacy in sensitive assays.

References

- [15] Lin, Y. L., et al. (2023). Extracts and Scirpusin B from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice. Foods, 12(23), 4341.

- [16] Sano, S., Sugiyama, K., Ito, T., Katano, Y., & Ishihata, A. (2011). Identification of the strong vasorelaxing substance scirpusin B, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds. Journal of agricultural and food chemistry, 59(11), 6209–6213.

Over 4-Fold Enhancement in Acetylcholinesterase (AChE) Inhibition vs. Monomeric Precursor

In a direct comparative assay, Scirpusin B demonstrated significantly stronger inhibition of acetylcholinesterase (AChE), a key target in neurodegenerative disease research, when compared to its direct monomeric building block, piceatannol. Scirpusin B exhibited an IC50 value of 62.9 µM, while piceatannol was substantially less potent with an IC50 of 258.9 µM.

| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition (IC50) |

| Target Compound Data | 62.9 µM |

| Comparator Or Baseline | Piceatannol: 258.9 µM |

| Quantified Difference | 4.1-fold more potent than Piceatannol |

| Conditions | In vitro enzyme inhibition assay. |

For researchers developing or screening neuroprotective agents, this potency increase justifies the selection of the specific dimer to achieve meaningful inhibition at lower concentrations.

Greater α-Glucosidase Inhibition Potency than the Clinical Standard Acarbose

Scirpusin B has been identified as a potent inhibitor of α-glucosidase, an enzyme critical to carbohydrate digestion and a target for type 2 diabetes therapeutics. In a comparative study, Scirpusin B showed an IC50 value of 94.3 ± 6.8 µM, which was over 20 times more potent than the widely used antidiabetic drug Acarbose, which had an IC50 of 2060 ± 97.5 µM in the same assay system. While its monomeric precursor resveratrol also shows potent inhibition, its reported IC50 values vary widely across studies (from ~5 µM to >400 µM), making Scirpusin B a reliably potent choice relative to the clinical standard.

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 94.3 ± 6.8 µM |

| Comparator Or Baseline | Acarbose (clinical standard): 2060 ± 97.5 µM |

| Quantified Difference | ~21.8-fold more potent than Acarbose |

| Conditions | In vitro α-glucosidase enzyme assay. |

This demonstrates a significant performance advantage over a clinically relevant benchmark, making it a priority compound for screening and development of novel antidiabetic agents.

Enhanced Antioxidant and Vasorelaxant Activity Compared to Piceatannol

Primary research has established that the dimerization of piceatannol into Scirpusin B leads to enhanced biological function in cardiovascular models. In a direct comparison, Scirpusin B exerted a greater antioxidant effect in a DPPH radical scavenging assay and a more potent vasorelaxant effect in ex vivo rat thoracic aorta preparations than piceatannol. The vasorelaxation was found to be endothelium-dependent and mediated by nitric oxide (NO).

| Evidence Dimension | Antioxidant (DPPH) & Vasorelaxant Activity |

| Target Compound Data | Qualitatively greater activity |

| Comparator Or Baseline | Piceatannol: Lower activity |

| Quantified Difference | Not quantified in abstract |

| Conditions | In vitro DPPH assay; ex vivo rat thoracic aorta model. |

This evidence indicates that the dimeric structure is key to improved performance in models of oxidative stress and cardiovascular function, justifying its use over the monomer.

Lead Compound Identification in Neurodegenerative Disease Research

Where the goal is to identify potent inhibitors of acetylcholinesterase, Scirpusin B serves as a valuable tool. Its 4.1-fold higher potency compared to its monomeric precursor piceatannol allows for more significant enzymatic inhibition at lower, more physiologically relevant concentrations in cellular and in vitro models of neurodegeneration.

Screening for Novel Antidiabetic Agents with High Potency

In research programs focused on discovering new treatments for type 2 diabetes, Scirpusin B is a compelling candidate. Its demonstrated ability to inhibit α-glucosidase with over 20 times the potency of the clinical drug Acarbose makes it a strong positive control and a benchmark for new compound screening campaigns.

Investigating Endothelium-Dependent Vasorelaxation Mechanisms

For cardiovascular researchers studying pathways of vasodilation and the effects of polyphenols on vascular health, Scirpusin B is a superior choice over piceatannol. Its enhanced vasorelaxant effects provide a clearer and stronger response in ex vivo models, facilitating the study of NO-mediated endothelial function.

References

- [1] Lin, Y. L., et al. (2023). Extracts and Scirpusin B from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice. Foods, 12(23), 4341.

- [2] Luyen, H. T., et al. (2015). α-Glucosidase inhibiting stilbene derivatives from Cyperus rotundus. Journal of the Korean Society for Applied Biological Chemistry, 58, 263-267. (As cited in: Rengasamy, K. R., et al. (2022). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. Molecules, 27(21), 7533.)

- [3] Sano, S., Sugiyama, K., Ito, T., Katano, Y., & Ishihata, A. (2011). Identification of the strong vasorelaxing substance scirpusin B, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds. Journal of agricultural and food chemistry, 59(11), 6209–6213.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Maruki-Uchida H, Kurita I, Sugiyama K, Sai M, Maeda K, Ito T. The protective effects of piceatannol from passion fruit (Passiflora edulis) seeds in UVB-irradiated keratinocytes. Biol Pharm Bull. 2013;36(5):845-9. PubMed PMID: 23649341.

3: Viganó J, Aguiar AC, Moraes DR, Jara JLP, Eberlin MN, Cazarin CBB, Maróstica MR Junior, Martínez J. Sequential high pressure extractions applied to recover piceatannol and scirpusin B from passion fruit bagasse. Food Res Int. 2016 Jul;85:51-58. doi: 10.1016/j.foodres.2016.04.015. Epub 2016 Apr 16. PubMed PMID: 29544852.

4: Kobayashi K, Ishihara T, Khono E, Miyase T, Yoshizaki F. Constituents of stem bark of Callistemon rigidus showing inhibitory effects on mouse alpha-amylase activity. Biol Pharm Bull. 2006 Jun;29(6):1275-7. PubMed PMID: 16755033.

5: Sim Y, Choi JG, Gu PS, Ryu B, Kim JH, Kang I, Jang DS, Oh MS. Identification of Neuroactive Constituents of the Ethyl Acetate Fraction from Cyperi Rhizoma Using Bioactivity-Guided Fractionation. Biomol Ther (Seoul). 2016 Jul 1;24(4):438-45. doi: 10.4062/biomolther.2016.091. PubMed PMID: 27350341; PubMed Central PMCID: PMC4930289.

6: Yang GX, Zhou JT, Li YZ, Hu CQ. Anti-HIV bioactive stilbene dimers of Caragana rosea. Planta Med. 2005 Jun;71(6):569-71. PubMed PMID: 15971132.

7: Arraki K, Totoson P, Decendit A, Badoc A, Zedet A, Jolibois J, Pudlo M, Demougeot C, Girard-Thernier C. Cyperaceae Species Are Potential Sources of Natural Mammalian Arginase Inhibitors with Positive Effects on Vascular Function. J Nat Prod. 2017 Sep 22;80(9):2432-2438. doi: 10.1021/acs.jnatprod.7b00197. Epub 2017 Aug 24. PubMed PMID: 28837342.

Explore Compound Types

C7H6N2O4

C7H6N2O4